molecular formula C22H24N2O2 B2890138 N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide CAS No. 297145-92-7

N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide

Cat. No.: B2890138
CAS No.: 297145-92-7
M. Wt: 348.446
InChI Key: FVVQRPYEYYMCPZ-CAPFRKAQSA-N
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Description

N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide is a benzamide derivative featuring a vinyl bridge connecting a 4-methylpiperidine carbonyl group to a phenyl-substituted benzamide core. This structure combines lipophilic (phenyl, piperidine) and polar (amide, carbonyl) moieties, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

N-[(E)-3-(4-methylpiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-17-12-14-24(15-13-17)22(26)20(16-18-8-4-2-5-9-18)23-21(25)19-10-6-3-7-11-19/h2-11,16-17H,12-15H2,1H3,(H,23,25)/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVQRPYEYYMCPZ-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322798
Record name N-[(E)-3-(4-methylpiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726216
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

297145-92-7
Record name N-[(E)-3-(4-methylpiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide typically involves multiple steps, starting with the formation of the piperidine ring One common approach is the reaction of 4-methyl-piperidine with a suitable carbonyl compound to form the piperidine-1-carbonyl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The medicinal applications of this compound are being explored, particularly in the context of drug discovery. Its potential therapeutic effects are being investigated in various disease models.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Benzamide Derivatives with Piperidine/Piperazine Rings
  • N-{1-[(6-Fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide (): Structure: Piperidine ring with a 6-fluoro-2-naphthylmethyl substituent. Activity: Potent CCR3 antagonist (EC₅₀ = 12 nM) for inflammatory diseases .
  • N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide (–9) :

    • Structure : Piperazine ring with sulfonyl groups.
    • Activity : Glycine transporter-1 inhibitors for neurological disorders .
    • Comparison : Piperazine’s additional nitrogen increases hydrogen-bonding capacity versus 4-methylpiperidine, affecting target affinity.
Benzamide Derivatives with Heterocyclic Modifications
  • N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide () :

    • Structure : Benzimidazole and pyrazole heterocycles replace piperidine.
    • Activity : Enhanced π-π stacking and antimicrobial properties due to aromatic systems .
    • Comparison : The target compound’s piperidine may improve solubility over rigid heterocycles.
  • N-[1-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide (): Structure: Thiadiazole ring with amino group. Activity: Potential antimicrobial activity via thiadiazole’s electron-deficient core . Comparison: The vinyl group in the target compound offers conformational flexibility absent in thiadiazole-based analogs.

Substituent Effects on Phenyl Rings

  • Methoxy vs. Methyl Groups () :

    • 4-Methoxyphenyl () : Increases electron density, enhancing binding to hydrophobic pockets .
    • 4-Methylpiperidine (Target Compound) : Methyl group on piperidine improves lipophilicity without significant electronic effects.
  • Fluorophenyl Derivatives (–16) :

    • N-[1-(4-Fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide () : Trifluoromethyl group enhances metabolic stability and membrane permeability .
    • N-[(Z)-1-(2-Fluorophenyl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]benzamide () : Fluorine’s electronegativity fine-tunes receptor interactions .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Source
Target Compound Benzamide + 4-methylpiperidine 4-Methylpiperidine, vinyl bridge N/A (Structural focus) -
N-{1-[(6-Fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide Benzamide + piperidine 6-Fluoro-2-naphthylmethyl CCR3 antagonism (EC₅₀ = 12 nM)
N-(4-Formylpiperazine-1-carbonothioyl)benzamide Benzamide + piperazine Formylpiperazine, thiourea Antioxidant
N-[1-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]benzamide Benzamide + thiadiazole 5-Amino-thiadiazole Antimicrobial
N-[1-(4-Fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide Benzamide + pyrrolidone 4-Fluorophenyl, trifluoromethyl Screening compound

Biological Activity

N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a vinyl group and a piperidine moiety, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

N 1 4 Methyl piperidine 1 carbonyl 2 phenyl vinyl benzamide\text{N 1 4 Methyl piperidine 1 carbonyl 2 phenyl vinyl benzamide}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of specific kinases involved in cancer progression.

Key Mechanisms Identified:

  • Kinase Inhibition : Similar compounds have been shown to inhibit RET kinase, which plays a crucial role in tumor growth and metastasis .
  • Anti-proliferative Effects : In vitro studies indicate that this compound may reduce cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Kinase InhibitionModerate to high potency against RET kinase
Anti-cancer ActivityReduced proliferation in cell lines
CytotoxicitySelective cytotoxic activity at nanomolar doses

Case Study 1: RET Kinase Inhibition

A series of benzamide derivatives were synthesized and tested for their ability to inhibit RET kinase. Among these, compounds similar to this compound exhibited significant inhibition, suggesting potential for development as anti-cancer agents. Notably, one derivative showed an IC50 value of 0.34 μM, indicating strong inhibitory action .

Case Study 2: Anti-Proliferative Effects

In vitro assays conducted on human leukemic T-cells demonstrated that the compound exhibited selective cytotoxicity at low concentrations. This suggests a promising therapeutic application in treating hematological malignancies. The mechanism appears to involve disruption of cellular metabolism leading to apoptosis .

Research Findings

Recent research has focused on the synthesis and evaluation of various benzamide derivatives, including this compound. These studies reveal:

  • Structure-Activity Relationships (SAR) : Modifications in the piperidine ring or the vinyl group can significantly enhance or diminish biological activity.
  • Pharmacokinetics : Early pharmacokinetic studies indicate favorable absorption characteristics, although further investigation is required to fully understand the metabolic pathways involved.

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